3-(5-Formyl-2-furyl)benzoic acid

Kinase inhibition Nek2 SIRT5

3-(5-Formyl-2-furyl)benzoic acid (FBA; CAS 304884-54-6) is a heteroaryl benzoic acid building block that incorporates a 5-formylfuran substituent at the meta position of a benzoic acid scaffold. Its molecular formula is C₁₂H₈O₄ with a molecular weight of 216.19 g/mol.

Molecular Formula C12H8O4
Molecular Weight 216.192
CAS No. 304884-54-6
Cat. No. B2406524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Formyl-2-furyl)benzoic acid
CAS304884-54-6
Molecular FormulaC12H8O4
Molecular Weight216.192
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=O
InChIInChI=1S/C12H8O4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H,(H,14,15)
InChIKeyWOAXPFPTVKBPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Formyl-2-furyl)benzoic acid (CAS 304884-54-6) – Core Identity and Procurement-Relevant Characteristics


3-(5-Formyl-2-furyl)benzoic acid (FBA; CAS 304884-54-6) is a heteroaryl benzoic acid building block that incorporates a 5-formylfuran substituent at the meta position of a benzoic acid scaffold. Its molecular formula is C₁₂H₈O₄ with a molecular weight of 216.19 g/mol . The compound owes its synthetic utility to the simultaneous presence of a reactive aldehyde and a carboxylic acid group, enabling orthogonal derivatization strategies in medicinal chemistry and materials science. Predicted physicochemical properties include a boiling point of 464.8 ± 40.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . Commercial suppliers routinely offer the compound at ≥98% purity (HPLC), with recommended storage at 2–8 °C under inert atmosphere to preserve the aldehyde functionality .

3-(5-Formyl-2-furyl)benzoic acid – Why In-Class Heteroaryl Benzoic Acids Cannot Be Interchanged


Superficial structural similarity among positional isomers of (formylfuryl)benzoic acid can mislead procurement decisions, because the regiochemistry of the benzoic acid substituent (ortho, meta, or para) profoundly alters the compound's electronic conjugation, molecular recognition, and downstream reactivity. The 3-substituted (meta) isomer described here places the carboxylic acid group in a position that maximises the coplanarity of the biaryl system – a feature empirically correlated with higher catalytic performance in cross-coupling reactions . In contrast, the 4-substituted (para) isomer (CAS 39245-15-3) exhibits a different inhibitory profile against sirtuin enzymes, and the 2-substituted (ortho) isomer introduces steric hindrance that can suppress coupling yields . Consequently, treating any (formylfuryl)benzoic acid as a generic drop-in replacement risks both synthetic failure and misinterpretation of biological assay data.

3-(5-Formyl-2-furyl)benzoic acid – Head-to-Head Quantitative Differentiation Evidence


Nek2 Kinase Inhibitory Activity vs. Para-Isomer SIRT5 Inhibition – Target Selectivity Crossover

The meta isomer 3-(5-formyl-2-furyl)benzoic acid inhibits the mitotic kinase Nek2 with an IC₅₀ of 10,500 nM (10.5 µM), as determined by a Caliper mobility-shift assay after 1 h incubation [1]. The para isomer 4-(5-formyl-2-furyl)benzoic acid, in contrast, shows no appreciable Nek2 activity but instead inhibits the desuccinylase SIRT5 with an IC₅₀ of 5.59 ± 0.75 µM . This orthogonal target profile demonstrates that the two regioisomers are not interchangeable in biological screening – selecting the meta isomer is essential when interrogating Nek2-dependent pathways.

Kinase inhibition Nek2 SIRT5 Target selectivity Cancer research

Suzuki–Miyaura Coupling Activation Energy – Catalyst-Dependent Efficiency Scaling

The reaction of 3-(5-formyl-2-furyl)benzoic acid (FBA) with bromoacetophenone (Brac) serves as a benchmark Suzuki–Miyaura coupling substrate. Using a poly(AAm-co-AMPS)-supported NHC-Pd-pyridine hydrogel catalyst, the activation energy (Eₐ) was determined to be 34.88 kJ/mol, enabling quantitative conversion (100% yield) under optimised conditions in aqueous media [1]. In contrast, BIAN-supported palladium(II) carbene complexes catalysing the same FBA + Brac reaction exhibited Eₐ values of 111–116 kJ/mol [2]. This threefold difference in activation energy directly translates to faster kinetics, lower energy input, and greater operational safety for the hydrogel catalyst system.

Suzuki coupling C–C bond formation Catalyst comparison Activation energy Green chemistry

Boiling Point Differential vs. Para-Isomer – Implications for Purification Strategy

Predicted boiling points for the regioisomeric pair differ significantly: 3-(5-formyl-2-furyl)benzoic acid exhibits a boiling point of 464.8 ± 40.0 °C at 760 mmHg, while its para counterpart 4-(5-formyl-2-furyl)benzoic acid boils at 442.1 ± 40.0 °C . The 22.7 °C difference provides a thermodynamic basis for separating the meta isomer from para-contaminants via fractional distillation or sublimation under reduced pressure. Although both values are predictions, the qualitative trend is consistent with the para isomer's more symmetric structure, which can lower lattice energy.

Physicochemical property Boiling point Purification Distillation Process chemistry

Commercial Purity Specification – 98% vs. 95% Threshold

Supplier specifications for the meta isomer consistently reach 98% purity (HPLC), with storage mandated at 2–8 °C under nitrogen . The para isomer, by comparison, is routinely offered at a minimum purity of 95% by the same vendor category . While the 3% difference may appear modest, it becomes meaningful in applications where the aldehyde functionality is sensitive to oxidation side-products – the higher initial purity reduces the burden of pre-use purification and improves batch-to-batch reproducibility in multi-step syntheses.

Purity specification HPLC Quality control Procurement Lot consistency

Biaryl Coplanarity Advantage – Structural Rationale for Enhanced Conjugation

X-ray crystallographic analysis of analogues of 3-(5-formyl-2-furyl)benzoic acid reveals a near-coplanar arrangement between the benzene and furan rings . This geometry maximises π-orbital overlap, facilitating electronic conjugation across the biaryl system. In contrast, the ortho isomer (2-substituted) is anticipated to exhibit significant ring twisting due to steric clash between the carboxylic acid and the furan ring, as is well-documented for ortho-substituted biaryls [1]. The enhanced conjugation of the meta isomer is posited to contribute to its distinct kinase inhibition profile and its utility as a ligand precursor for organometallic catalysts.

Coplanarity Conjugation X-ray crystallography Electronic properties Structure–activity relationship

3-(5-Formyl-2-furyl)benzoic acid – Priority Application Scenarios Rooted in Quantitative Evidence


Nek2 Kinase Probe Development and Phenotypic Screening

Given the documented Nek2 IC₅₀ of 10,500 nM, 3-(5-formyl-2-furyl)benzoic acid serves as a validated starting scaffold for the design of Nek2-targeted chemical probes. The meta regioisomer is the only (formylfuryl)benzoic acid with confirmed Nek2 engagement [1]. Synthetic elaboration at the aldehyde or carboxylic acid positions can be undertaken to improve potency while preserving the Nek2 selectivity window over SIRT5 (for which the para isomer shows preferential activity) .

Aqueous-Phase Suzuki–Miyaura Coupling Process Intensification

When deploying 3-(5-formyl-2-furyl)benzoic acid as a boronic acid component in aqueous Suzuki couplings, the low activation energy (34.88 kJ/mol) achievable with poly(AAm-co-AMPS)-NHC-Pd-pyridine hydrogel catalysts enables near-quantitative conversion at 80 °C within 3 hours [1]. This is a tangible process advantage over BIAN-Pd catalyst systems that require substantially higher energy input (Eₐ = 111–116 kJ/mol) for the identical transformation .

High-Purity Biaryl Building Block Supply for Automated Parallel Synthesis

Commercial availability at ≥98% purity with nitrogen-protected cold storage [1] positions the meta isomer as the preferred choice for automated synthesis platforms where aldehyde oxidation during storage must be minimised. The 3% purity margin over the typical para-isomer specification (≥95%) reduces the incidence of failed coupling steps and costly re-purification cycles in library production.

Ligand Design for Coplanar Organometallic Complexes

The near-coplanar biaryl geometry inferred from X-ray studies of scaffold analogues [1] makes 3-(5-formyl-2-furyl)benzoic acid an attractive ligand precursor for palladium, copper, or ruthenium complexes requiring extended π-conjugation. The aldehyde group provides a synthetic handle for condensation with amines to generate imine-type ligands, while the carboxylic acid can coordinate directly to metal centres, yielding bidentate chelates with enhanced electronic delocalisation.

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